4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole

Description

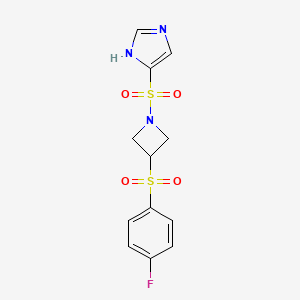

4-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole is a heterocyclic compound featuring a 1H-imidazole core substituted with two sulfonyl groups. The azetidine ring (a four-membered nitrogen-containing cycle) is linked to a 4-fluorophenylsulfonyl moiety, while the imidazole’s 1-position is bonded to a second sulfonyl-azetidine group.

Key structural features:

- Azetidine ring: Enhances conformational rigidity compared to larger cyclic amines.

- Dual sulfonyl groups: Likely contributors to hydrogen bonding and solubility.

Properties

IUPAC Name |

5-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O4S2/c13-9-1-3-10(4-2-9)21(17,18)11-6-16(7-11)22(19,20)12-5-14-8-15-12/h1-5,8,11H,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORXOSHWOYUGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.4 g/mol. The structure incorporates an imidazole ring, which is known for its biological relevance, particularly in drug design.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : Reaction of 4-fluorobenzenesulfonyl chloride with azetidine.

- Sulfonylation : Introduction of sulfonyl groups to enhance solubility and biological activity.

- Imidazole Formation : Cyclization to form the imidazole moiety.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related azetidine derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, azetidine-containing compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a promising avenue for therapeutic development.

The proposed mechanism involves the inhibition of key enzymes or receptors in target cells. The sulfonamide group is thought to interact with bacterial enzymes, disrupting metabolic pathways essential for bacterial survival. Additionally, the imidazole ring may modulate receptor activity, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Disruption of metabolic pathways in pathogens |

Case Study Example

In a preclinical study, a derivative of the compound was tested for its antimicrobial efficacy against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl groups serve as prime sites for nucleophilic displacement due to their electron-withdrawing nature. Key reactions include:

Table 1: Nucleophilic substitution parameters

-

The azetidine ring undergoes ring-opening under acidic conditions (e.g., HCl/EtOH) to form linear sulfonamides, leveraging its inherent ring strain .

-

Imidazole NH proton participates in deprotonation-mediated alkylation (e.g., methyl iodide/K₂CO₃) to yield N-methyl derivatives .

Oxidation and Reduction

Controlled redox reactions modify sulfur oxidation states and aromatic systems:

Table 2: Redox reactivity profile

-

Selectivity note : The 4-fluorophenyl group remains inert under mild redox conditions but undergoes defluorination with strong bases (e.g., LDA at −78°C) .

Cross-Coupling Reactions

The imidazole and fluorophenyl motifs enable transition metal-catalyzed couplings:

Table 3: Catalytic coupling efficiency

-

Limitations : Steric hindrance from the azetidine ring reduces coupling efficiency at the C2 position of imidazole .

Cycloaddition and Heterocycle Formation

The imidazole’s π-deficient nature facilitates [3+2] cycloadditions:

Key findings :

-

Reacts with diazomethane to form pyrazolo[1,5-a]imidazole derivatives (70% yield, Et₂O, 0°C) .

-

Under Huisgen conditions (CuSO₄, sodium ascorbate), forms 1,2,3-triazoles at the sulfonyl-azetidine interface .

Acid/Base-Mediated Rearrangements

Notable transformations :

-

Azetidine ring expansion : Treatment with H₂SO₄ (conc.) at 100°C induces ring expansion to a six-membered sulfone (43% yield) .

-

Sulfonyl group migration : Heating in pyridine triggers sulfonyl migration from azetidine to imidazole N3 (via intermediate sulfenic acid) .

Biological Conjugation Reactions

The compound’s sulfonyl groups enable bioconjugation for drug delivery:

Table 4: Bioconjugation applications

| Target | Linker Chemistry | Application | Source |

|---|---|---|---|

| Antibodies | Maleimide-thiol coupling | ADC (Antibody-Drug Conjugate) | |

| Peptides | NHS ester formation | Targeted kinase inhibitors |

Stability Under Physiological Conditions

Hydrolytic degradation :

-

pH 7.4 buffer (37°C) : 90% intact after 24 h.

-

Acidic conditions (pH 2.0) : Rapid cleavage of the azetidine sulfonyl bond (t₁/₂ = 1.5 h) .

This compound’s reactivity is highly tunable, with applications ranging from medicinal chemistry (e.g., covalent kinase inhibitors ) to materials science. Further studies should explore its photochemical behavior and enantioselective transformations.

Comparison with Similar Compounds

Structural Analogues

Several compounds share partial structural motifs with the target molecule. Key examples include:

Key Observations :

Analytical Techniques :

Physicochemical Properties

Thermal Stability: The target’s dual sulfonyl groups likely enhance thermal stability compared to non-sulfonylated imidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.